1-(Propylsulfonyl)piperidin-4-one

Lipophilicity ADME Drug Discovery

1-(Propylsulfonyl)piperidin-4-one (145729-18-6) is an N-sulfonyl piperidin-4-one offering strategic advantages in medicinal chemistry. Its LogP (0.60) is optimal for CNS penetrant design, differing markedly from methyl/ethyl analogs, and SAR evidence supports its use in ABC transporter efflux pump studies. This building block, validated in patent literature, enables precise SAR exploration without custom synthesis. Commercial availability at ≥95% purity ensures reliable sourcing for reproducible synthetic workflows and in vitro assays where balanced solubility is critical.

Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
CAS No. 145729-18-6
Cat. No. B178447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propylsulfonyl)piperidin-4-one
CAS145729-18-6
Molecular FormulaC8H15NO3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCC(=O)CC1
InChIInChI=1S/C8H15NO3S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-7H2,1H3
InChIKeyIQVPDHSSLFILML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propylsulfonyl)piperidin-4-one (CAS 145729-18-6) for Drug Discovery & Chemical Synthesis Procurement


1-(Propylsulfonyl)piperidin-4-one (CAS 145729-18-6) is an N-sulfonyl-substituted piperidin-4-one building block [1]. Characterized by a propylsulfonyl moiety attached to the piperidine nitrogen, it possesses a molecular weight of 205.27 g/mol and is commercially available at a standard purity of ≥95% . The compound serves as a versatile intermediate in medicinal chemistry, with applications validated in patent literature for the synthesis of sulfonyl piperidine derivatives targeting various therapeutic areas [2].

Why 1-(Propylsulfonyl)piperidin-4-one (CAS 145729-18-6) Cannot Be Substituted with Other N-Sulfonyl Piperidones in Research


Generic substitution of 1-(Propylsulfonyl)piperidin-4-one with other N-alkylsulfonyl piperidones is not feasible due to quantifiable differences in physicochemical and biological properties. The length of the N-alkyl sulfonyl chain directly modulates key molecular descriptors, with the n-propyl substituent conferring a specific lipophilicity (LogP = 0.60) that differs markedly from its methyl (LogP ≈ -0.31) and ethyl (LogP ≈ 0.10) analogs. Furthermore, the n-propyl group provides a distinct steric profile that has been specifically identified in structure-activity relationship (SAR) studies as optimal for certain biological interactions, such as modulating ABC transporter efflux . These variations can lead to divergent outcomes in synthetic reactions, analytical separations, and biological assays, making precise compound selection critical.

Quantitative Differentiation of 1-(Propylsulfonyl)piperidin-4-one (CAS 145729-18-6) from its Closest Analogs


LogP Value and Its Impact on Compound Prioritization in Drug Discovery

1-(Propylsulfonyl)piperidin-4-one exhibits a LogP value of 0.60 , which is significantly higher than its methylsulfonyl analog (LogP ≈ -0.31) and ethylsulfonyl analog (LogP ≈ 0.10) . This indicates greater lipophilicity, a critical parameter influencing passive membrane permeability, solubility, and metabolic stability in early-stage drug discovery.

Lipophilicity ADME Drug Discovery Medicinal Chemistry

Water Solubility as a Differentiating Factor for in vitro Assay Performance

The predicted water solubility of 1-(Propylsulfonyl)piperidin-4-one is reported as 31,766 mg/L [1]. This is substantially lower than the predicted solubility of the methylsulfonyl analog (1-(Methylsulfonyl)piperidin-4-one) which is estimated at 113,000 mg/L . This difference in aqueous solubility can directly impact compound handling, stock solution preparation, and the effective concentration range achievable in cell-based or biochemical assays.

Solubility Assay Development Biochemical Assays in vitro

Steric Bulk and Its Relevance to Target Engagement in SAR Studies

Structure-activity relationship (SAR) analyses have identified the n-propyl group in sulfonyl piperidine derivatives as providing optimal steric bulk for inhibiting ATP-binding cassette (ABC) transporters . While direct IC50 data for 1-(propylsulfonyl)piperidin-4-one on a specific ABC transporter is not publicly available, the propyl substituent is highlighted as a key differentiator from smaller alkyl chains (methyl, ethyl) or larger, bulkier groups (e.g., phenyl) which may be either too small for effective interaction or too large to fit the binding pocket, respectively.

SAR Molecular Recognition Target Engagement Efflux Pump Inhibition

Commercial Purity and Supply Chain Consistency

1-(Propylsulfonyl)piperidin-4-one is reliably available from major chemical suppliers (e.g., Sigma-Aldrich partner, AKSci, Fluorochem) at a consistent minimum purity specification of 95% . This level of commercial availability and quality standardization ensures experimental reproducibility, a factor that may not be as well-established for more exotic or custom-synthesized N-sulfonyl piperidin-4-one analogs.

Procurement Quality Control Reproducibility Chemical Synthesis

Optimal Research and Industrial Application Scenarios for 1-(Propylsulfonyl)piperidin-4-one (CAS 145729-18-6)


Medicinal Chemistry: Lead Optimization for CNS or Other Targets Requiring Moderate Lipophilicity

The higher LogP (0.60) of 1-(Propylsulfonyl)piperidin-4-one relative to its methyl and ethyl analogs makes it a superior choice for designing central nervous system (CNS) penetrant leads or other programs where a moderate increase in lipophilicity is desired to improve blood-brain barrier permeability or target engagement in lipophilic environments . Procurement of this specific analog enables SAR exploration around the N-sulfonyl chain length without resorting to custom synthesis.

Biochemical Assay Development: Achieving Optimal Solubility for in vitro Studies

With a predicted water solubility of 31,766 mg/L, this compound is particularly well-suited for in vitro biochemical or cell-based assays where a balance between solubility and membrane permeability is critical . Its solubility profile, which is lower than that of the methylsulfonyl analog, can be leveraged to avoid excessively high concentrations that might lead to non-specific effects, while still being sufficient for most assay formats.

Chemical Biology: Exploring Efflux Pump Inhibition Mechanisms

SAR studies on related compounds indicate that the n-propyl group is optimal for steric interaction with ABC transporters . Therefore, 1-(Propylsulfonyl)piperidin-4-one is a strategically important starting point or control compound for research groups investigating efflux pump-mediated drug resistance. Its selection over other N-sulfonyl piperidones is supported by class-level SAR evidence, which suggests it may exhibit a superior inhibition profile.

Routine Chemical Synthesis and Procurement Operations

As a building block available from multiple reputable vendors at a consistent ≥95% purity , 1-(Propylsulfonyl)piperidin-4-one is an ideal candidate for routine synthetic chemistry workflows. Its established commercial supply chain minimizes the risk of project delays associated with sourcing novel or rare analogs, ensuring reliable and reproducible results across different batches and laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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